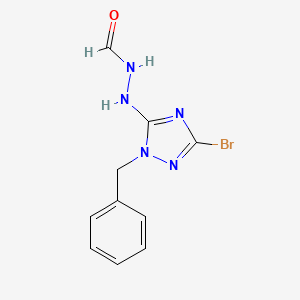
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a benzyl group, a bromine atom, and a formic hydrazide moiety attached to the triazole ring
Mechanism of Action
Target of Action
The primary targets of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,3-triazoles can act as surrogates for the peptide bond and show chemical as well as biological stability . They can offer various types of binding to the target enzyme .
Mode of Action
The mode of action of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide involves its interaction with its targets. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme .
Biochemical Pathways
The specific biochemical pathways affected by N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may influence multiple biochemical pathways .
Pharmacokinetics
The ADME properties of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that 1,2,4-triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The specific molecular and cellular effects of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide The compound’s ability to form various types of binding with the target enzyme suggests that it may have significant molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide It is known that the compounds synthesized are thermally stable .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,3-triazoles can interact with a variety of enzymes and proteins . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
Preliminary studies suggest that related 1,2,3-triazole derivatives can exhibit cytotoxic activity against various cell lines .
Molecular Mechanism
It is known that 1,2,3-triazoles can bind to biomolecules and influence gene expression . For instance, some 1,2,4-triazole derivatives have been found to bind to the colchicine binding site of tubulin .
Temporal Effects in Laboratory Settings
Related 1,2,3-triazole compounds are known to be thermally stable .
Metabolic Pathways
1,2,3-triazoles are known to participate in a variety of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with benzylamine and formic hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Synthesis of 3-bromo-1H-1,2,4-triazole.
Step 2: Reaction of 3-bromo-1H-1,2,4-triazole with benzylamine to form N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)amine.
Step 3: Condensation of N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)amine with formic hydrazide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The formic hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Catalysts like acetic acid or sulfuric acid.
Major Products Formed
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized forms of the hydrazide moiety.
Condensation Products: Hydrazones and related derivatives.
Scientific Research Applications
N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Shares the triazole ring and bromine atom but lacks the benzyl and formic hydrazide groups.
1-Benzyl-1H-1,2,4-triazole: Contains the benzyl group and triazole ring but lacks the bromine atom and formic hydrazide moiety.
Formic Hydrazide Derivatives: Compounds with similar hydrazide moieties but different substituents on the triazole ring.
Uniqueness
N’-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide is unique due to the combination of its benzyl, bromine, and formic hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-benzyl-5-bromo-1,2,4-triazol-3-yl)amino]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O/c11-9-13-10(14-12-7-17)16(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACOTFZDFFUPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


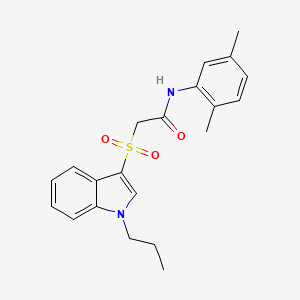
![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)
![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)
![2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2529172.png)
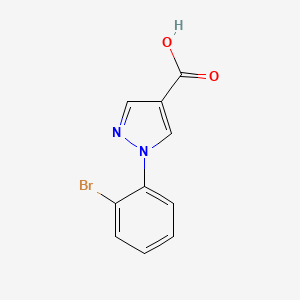
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)


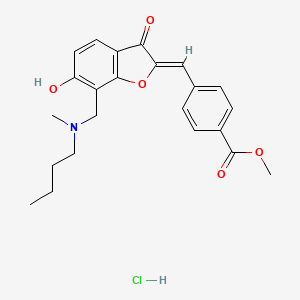
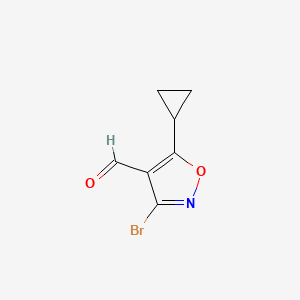
![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
